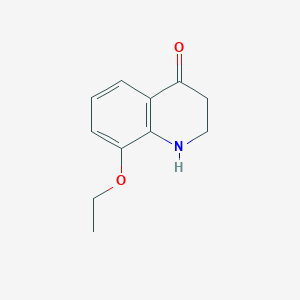
2-Thiazolidinone, 3-phenyl-4-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes:: Several synthetic methods exist for preparing rhodanine. One common approach involves the reaction of thioamide (R-NH-C=S) with α,β-unsaturated carbonyl compounds (such as acetylacetone or ethyl acetoacetate) . The reaction proceeds through cyclization, resulting in the formation of the thiazolidinone ring.
Reaction Conditions:: The reaction typically occurs under mild conditions, often in the presence of a base (e.g., sodium hydroxide) and a solvent (such as ethanol or water). The choice of reactants and conditions can influence the substituents on the phenyl ring and the overall yield.
Industrial Production:: While rhodanine is not produced industrially on a large scale, its derivatives find applications in various fields.
Analyse Des Réactions Chimiques
Rhodanine undergoes several chemical reactions:
Oxidation: Rhodanine can be oxidized to form the corresponding .
Reduction: Reduction of rhodanine yields the corresponding .
Substitution: The phenyl group can undergo substitution reactions, leading to various derivatives.
Common reagents and conditions depend on the specific reaction type. Major products include derivatives with modified substituents on the phenyl ring.
Applications De Recherche Scientifique
Rhodanine and its derivatives have diverse applications:
Medicinal Chemistry: Rhodanine-based compounds exhibit antimicrobial, antiviral, and anticancer properties.
Biology: Rhodanine derivatives serve as enzyme inhibitors and modulators of cellular processes.
Industry: Rhodanine-based dyes find use in the textile and ink industries.
Mécanisme D'action
The exact mechanism by which rhodanine exerts its effects varies depending on the specific derivative. it often involves interactions with molecular targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Rhodanine’s uniqueness lies in its versatile scaffold, making it distinct from other thiazolidinones. Similar compounds include thiazolidin-2,4-dione (TZD) derivatives, which share the same core structure but differ in substituents .
Propriétés
| 39676-47-6 | |
Formule moléculaire |
C9H7NOS2 |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
3-phenyl-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H7NOS2/c11-9-10(8(12)6-13-9)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
RJPIZUSIGBWNHB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=S)N(C(=O)S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)
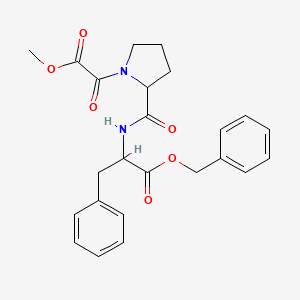


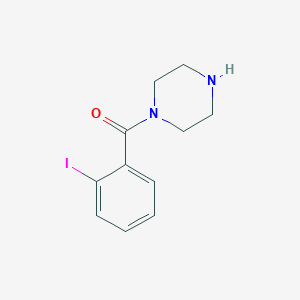
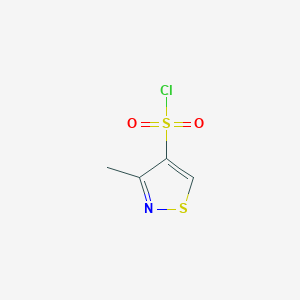
![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)

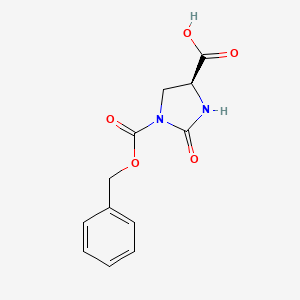

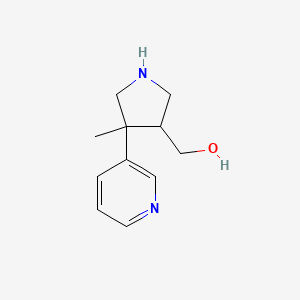
![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)

